

A Comparative Guide to the Spectroscopic Properties of 2,2-Dimethylsuccinic Acid

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Compound of Interest		
Compound Name:	2,2-Dimethylsuccinic acid	
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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the spectroscopic data for **2,2- Dimethylsuccinic acid** and its structurally related alternatives, succinic acid and 2,3dimethylsuccinic acid. The information presented herein, including Infrared (IR) spectroscopy,
Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS), is intended
to support research and development activities in the pharmaceutical and chemical industries.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for **2,2-Dimethylsuccinic acid**, succinic acid, and **2,3-dimethylsuccinic acid**, facilitating a clear and objective comparison.

Infrared (IR) Spectroscopy

Compound	Key IR Absorptions (cm ⁻¹)	Functional Group
2,2-Dimethylsuccinic Acid	~2960, ~1735, ~1180, ~1150, ~1140[1]	C-H (stretch), C=O (carbonyl), C-O (stretch)
Succinic Acid	Broad ~3000 (O-H stretch), ~1700 (C=O stretch)	Carboxylic Acid
2,3-Dimethylsuccinic Acid	Broad ~3000 (O-H stretch), ~1700 (C=O stretch)	Carboxylic Acid



Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR

Compound	Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment	Solvent
2,2- Dimethylsucci nic Acid	1.25, 2.66[2]	S, S	6H, 2H	-C(CH3)2, - CH2-	Water[2]
Succinic Acid	2.425[3]	S	4H	-CH ₂ -CH ₂ -	DMSO-d ₆ [3]
2,3- Dimethylsucci nic Acid	1.1 (d), 2.7 (m)	d, m	6H, 2H	-CH(CH₃)	Not Specified

¹³C NMR

Compound	Chemical Shift (δ , ppm)	Assignment
2,2-Dimethylsuccinic Acid	24.3, 44.5, 47.9, 176.9, 181.1	-CH ₃ , -C(CH ₃) ₂ , -CH ₂ -, C=O
Succinic Acid	33.4, 177.2	-CH ₂ -, C=O
2,3-Dimethylsuccinic Acid	16.8, 41.5, 176.2	-CH₃, -CH-, C=O

Mass Spectrometry (MS)

Compound	Molecular Ion (m/z)	Key Fragment Ions (m/z)	Ionization Method
2,2-Dimethylsuccinic Acid	146.0579[2]	129, 101, 83, 59[2]	Electron Ionization (EI)
Succinic Acid	118.0266	101, 73, 55	Electron Ionization (EI)
2,3-Dimethylsuccinic Acid	146.14[4]	129, 101, 83, 55	Electron Ionization (EI)



Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques cited in this guide.

Infrared (IR) Spectroscopy (Attenuated Total Reflectance - ATR)

- Sample Preparation: A small amount of the solid sample (a few milligrams) is placed directly onto the ATR crystal.[5]
- Data Acquisition: Pressure is applied to ensure good contact between the sample and the crystal. The IR spectrum is then collected. A background spectrum of the clean, empty ATR crystal should be acquired prior to sample analysis.
- Instrumentation: A Bruker Tensor 27 FT-IR spectrometer or equivalent is suitable for this analysis.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: For ¹H NMR, approximately 5-25 mg of the organic compound is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, D₂O).[6][7] For ¹³C NMR, a more concentrated solution is preferable, with as much material as can be dissolved.[6] The sample solution is then filtered through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube to remove any solid particles.[6]
- Data Acquisition: The NMR spectra are acquired on a spectrometer operating at a frequency of 400 MHz or higher.[3] An internal standard, such as tetramethylsilane (TMS), is typically added for referencing the chemical shifts.
- Instrumentation: A Varian A-60 or equivalent NMR spectrometer can be used.[2]

Mass Spectrometry (Electron Ionization - EI)

 Sample Introduction: The sample is volatilized and introduced into the ion source of the mass spectrometer under vacuum.[1]

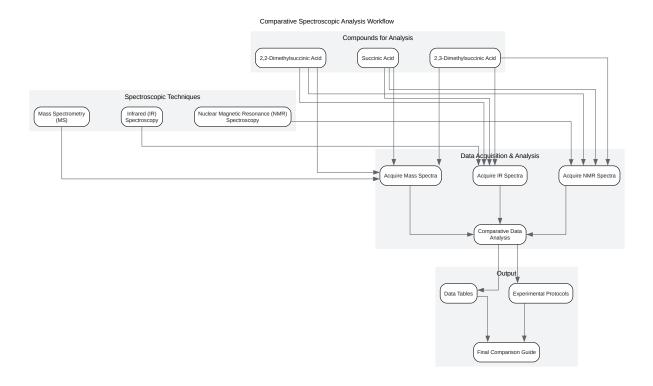


- Ionization: In the ion source, the gaseous molecules are bombarded with a beam of electrons (typically at 70 eV), causing the ejection of an electron from the molecule to form a molecular ion (M+).[8][9]
- Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
- Detection: The separated ions are detected, and a mass spectrum is generated, showing the relative abundance of each ion.

Visualization of the Comparative Workflow

The following diagram illustrates the logical workflow for comparing the spectroscopic data of the selected compounds.





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Caption: Workflow for comparative spectroscopic analysis.



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